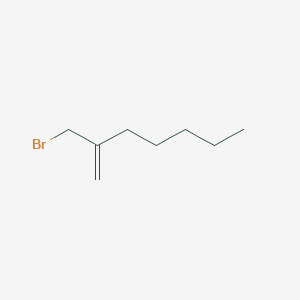

2-(Bromomethyl)hept-1-ene

Description

Significance of Bromoalkenes as Reactive Intermediates in Chemical Transformations

Bromoalkenes are a class of organic compounds that feature both a carbon-carbon double bond (alkene) and a carbon-bromine bond. This combination of functional groups makes them highly valuable reactive intermediates in organic synthesis. The alkene moiety can participate in addition reactions, cycloadditions, and metathesis reactions, while the bromo group serves as a good leaving group in nucleophilic substitution and elimination reactions. Furthermore, the carbon-bromine bond is amenable to the formation of organometallic reagents and participation in a wide array of transition metal-catalyzed cross-coupling reactions. wikipedia.org This dual reactivity allows for the sequential or sometimes simultaneous manipulation of the molecule at two distinct sites, providing a powerful tool for the construction of complex molecular frameworks. The presence of the bromine atom can also influence the reactivity and selectivity of reactions at the double bond and adjacent positions.

Strategic Position of 2-(Bromomethyl)hept-1-ene in Olefinic and Alkyl Halide Reactivity Paradigms

2-(Bromomethyl)hept-1-ene holds a strategic position in organic synthesis due to its unique structural features, combining the reactivity of an allylic bromide with that of a terminal alkene. As an allylic halide, the bromine atom is attached to a carbon atom adjacent to a double bond, which significantly enhances its reactivity in both SN1 and SN2 substitution reactions. quora.com The stability of the resulting allylic carbocation or the delocalization of the transition state in SN2 reactions makes the bromine a facile leaving group.

The terminal double bond in 2-(bromomethyl)hept-1-ene provides another site for chemical modification. It can undergo a variety of transformations characteristic of olefins, such as hydroboration-oxidation, epoxidation, and dihydroxylation, allowing for the introduction of diverse functional groups. This dual-handle nature makes 2-(bromomethyl)hept-1-ene a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

| Property | Value |

| Molecular Formula | C8H15Br |

| Molecular Weight | 191.11 g/mol |

| IUPAC Name | 2-(bromomethyl)hept-1-ene |

Historical Context of Related Allylic Halide Research and its Evolution

The study of allylic halides dates back to the early 20th century, with initial observations of their heightened reactivity compared to their saturated counterparts. numberanalytics.com The term "allyl" itself was first used in 1844 by Theodor Wertheim, who isolated an allyl derivative from garlic oil. wikipedia.org Early research focused on understanding the mechanistic basis for the enhanced reactivity of allylic halides in substitution reactions. The concept of the resonance-stabilized allylic cation was a significant breakthrough in explaining the rapid SN1 reactions of these compounds.

The mid-20th century saw the development of N-bromosuccinimide (NBS) as a key reagent for the selective allylic bromination of alkenes, a process known as the Wohl-Ziegler reaction. thieme-connect.de This development provided a reliable method for the synthesis of allylic bromides and greatly expanded their utility in organic synthesis.

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in the applications of allylic halides, largely driven by the advent of transition metal catalysis. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, provided powerful tools for forming carbon-carbon and carbon-heteroatom bonds using allylic halides as electrophilic partners. wikipedia.orgyoutube.com More recently, research has focused on developing enantioselective allylic substitution reactions, allowing for the synthesis of chiral molecules with high stereocontrol. nih.gov

Overview of Major Research Areas Pertaining to 2-(Bromomethyl)hept-1-ene and its Derivatives

Research involving 2-(bromomethyl)hept-1-ene and its derivatives primarily focuses on its application as a versatile building block in organic synthesis. Key areas of investigation include:

Structure

3D Structure

Properties

Molecular Formula |

C8H15Br |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

2-(bromomethyl)hept-1-ene |

InChI |

InChI=1S/C8H15Br/c1-3-4-5-6-8(2)7-9/h2-7H2,1H3 |

InChI Key |

LPMUHMKVIRPZHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=C)CBr |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Bromomethyl Hept 1 Ene

Direct Bromination Approaches

Direct bromination methods involve the introduction of a bromine atom at the allylic position of a hept-1-ene derivative. These reactions are often challenging due to the potential for competing reactions and the need for precise control over regioselectivity.

Radical Bromination of Hept-1-ene Derivatives (e.g., using N-Bromosuccinimide)

Radical bromination at the allylic position—the carbon adjacent to a double bond—is a common strategy for synthesizing allylic bromides. libretexts.org N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low, constant concentration of bromine (Br₂), which helps to minimize the competing electrophilic addition of bromine across the double bond. masterorganicchemistry.com The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxide. masterorganicchemistry.comthieme-connect.de

For a substrate like 2-methylhept-1-ene, the reaction proceeds through the formation of an allylic radical. chegg.com The stability of this radical intermediate is a key factor in determining the product distribution. libretexts.org The use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄) is a standard procedure for this type of reaction. libretexts.orgthieme-connect.de While direct radical bromination of hept-1-ene itself would lead to a mixture of products, the use of a substituted precursor like 2-methylhept-1-ene can direct the bromination to the desired methyl group at the C2 position.

A general procedure for allylic bromination using NBS involves refluxing the alkene with NBS and a catalytic amount of a radical initiator in a suitable solvent.

Table 1: Radical Bromination Conditions

| Parameter | Condition |

|---|---|

| Reagent | N-Bromosuccinimide (NBS) |

| Substrate | Hept-1-ene Derivative (e.g., 2-methylhept-1-ene) |

| Initiator | AIBN or Peroxide (catalytic) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Reflux |

Electrophilic Bromination Strategies and Regioselectivity Considerations

Electrophilic bromination typically involves the addition of bromine across a double bond. sci-hub.se However, under specific conditions, electrophilic substitution can occur, particularly in strained or electronically biased systems. In the context of synthesizing 2-(bromomethyl)hept-1-ene, direct electrophilic bromination of an alkene precursor is less straightforward because addition to the double bond is the more common pathway. sci-hub.se

Regioselectivity in electrophilic additions is governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). For a simple alkene like hept-1-ene, the addition of HBr would place the bromine at the C2 position, not on the methyl group of a derivative. Therefore, direct electrophilic bromination of a simple heptene (B3026448) is not a viable route to 2-(bromomethyl)hept-1-ene.

However, the regioselectivity of bromination can be influenced by the substrate and reaction conditions. researchgate.net For instance, the bromination of certain bicyclic systems can lead to substitution products. Computational methods, such as Density Functional Theory (DFT), can be used to predict the regioselectivity in complex electrophilic additions by modeling the transition states.

Indirect Synthesis through Functional Group Interconversions

Indirect methods offer alternative pathways to 2-(bromomethyl)hept-1-ene by starting with a molecule that already has the desired carbon skeleton and then converting a functional group into the required bromomethyl group.

Transformation of Allylic Alcohols via Bromination Reagents

A reliable method for preparing allylic bromides is the conversion of the corresponding allylic alcohol. pitt.eduscispace.com For the synthesis of 2-(bromomethyl)hept-1-ene, a suitable precursor would be (2-methyleneheptyl)methanol. This alcohol can be treated with various brominating agents to replace the hydroxyl group with a bromine atom.

Common reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). sci-hub.se These reagents are effective for converting primary and secondary alcohols to alkyl bromides. The reaction with PBr₃, for example, proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion.

Table 2: Bromination of Allylic Alcohols

| Reagent | Substrate | Product |

|---|---|---|

| Phosphorus Tribromide (PBr₃) | (2-Methyleneheptyl)methanol | 2-(Bromomethyl)hept-1-ene |

Synthetic Routes Involving Organometallic Intermediates and Halogenation

Organometallic reagents provide a powerful tool for carbon-carbon bond formation and subsequent functionalization. acs.org A potential route to 2-(bromomethyl)hept-1-ene could involve the use of an organometallic precursor. For example, a Grignard reagent or an organolithium species could be formed and then reacted with a suitable electrophile to introduce the bromomethyl group.

One published synthesis demonstrates the preparation of allylic bromides from the corresponding Grignard reagents and subsequent reaction with chlorodimethylsilane. rsc.org Although this specific example leads to a silane (B1218182), it illustrates the utility of organometallic intermediates in this type of synthesis. The Grignard reagent derived from an allylic bromide can be used in various coupling reactions.

Derivations from Allylic Silanes

Allylic silanes are versatile intermediates in organic synthesis. mcgill.ca A documented synthesis of 2-(bromomethyl)hept-1-ene utilizes the bromination of an allylic silane. rsc.orgrsc.org In this method, the allylic silane is treated with pyrrolidone hydrotribromide in the presence of pyridine (B92270) in tetrahydrofuran (B95107) (THF) at low temperatures. rsc.org This approach offers good yields and control over the product formation. rsc.orgrsc.org

The reaction involves the electrophilic attack of bromine on the double bond, followed by the elimination of the silyl (B83357) group to form the allylic bromide. The use of pyridine helps to buffer the reaction mixture. This method has been successfully applied to synthesize 2-(bromomethyl)hept-1-ene and its derivatives in high yields (91-92%). rsc.org

Table 3: Synthesis from Allylic Silane

| Reagent | Solvent | Temperature | Yield | Reference |

|---|

Stereoselective and Regioselective Synthesis of 2-(Bromomethyl)hept-1-ene Precursors

The synthesis of precursors to 2-(bromomethyl)hept-1-ene can be approached with a focus on controlling stereochemistry and regiochemistry, which is crucial for the synthesis of complex molecular targets.

A notable method involves a silicon-tethered ring-closing metathesis strategy to create trisubstituted olefins with high diastereoselectivity. rsc.org In this approach, an allylic silane, specifically (Z)-2-(hept-2-en-1-yl)-5,5-dimethyl-1-oxa-2-sila-cyclopentane, serves as a key precursor. This intermediate is synthesized and then subjected to bromination to yield 2-(bromomethyl)hept-1-ene. rsc.org The synthesis of the allylic silane precursor itself starts from commercially available materials and involves several steps, culminating in an allylic silane that can be purified by chromatography. rsc.org

Another strategy that can be adapted for the synthesis of precursors involves the regioselective functionalization of heterocyclic compounds. For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds with high regioselectivity. researchgate.net While not directly applied to 2-(bromomethyl)hept-1-ene in the provided context, the principles of regioselective functionalization are broadly applicable in organic synthesis. researchgate.net Such reactions often take place at the more electron-deficient carbon atom, leaving other active sites on the molecule untouched. researchgate.net

The stereoselective synthesis of related bicyclic systems, such as substituted bicyclo[3.1.1]heptanes, has been achieved from tricyclo[4.1.0.0(2,7)]heptane precursors. orcid.org These syntheses often involve halomethoxylation reactions where the stereoselectivity is a key consideration. orcid.org Although these are different molecular scaffolds, the underlying principles of stereocontrol could inform the design of synthetic routes to stereochemically defined precursors of 2-(bromomethyl)hept-1-ene.

The following table summarizes a synthetic route to a precursor of 2-(Bromomethyl)hept-1-ene:

| Precursor Name | Starting Material | Reagents and Conditions | Yield | Reference |

| (Z)-2-(hept-2-en-1-yl)-5,5-dimethyl-1-oxa-2-sila-cyclopentane | Commercially available starting materials | Multi-step synthesis | 91% for the final allylic silane | rsc.org |

Green Chemistry Approaches in 2-(Bromomethyl)hept-1-ene Synthesis

While specific green chemistry approaches for the synthesis of 2-(bromomethyl)hept-1-ene are not extensively detailed in the provided search results, general principles of green chemistry can be applied to its synthesis and the synthesis of its precursors.

One of the core tenets of green chemistry is the use of environmentally benign solvents and reagents. For instance, a synthesis of methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate, a related α,β-unsaturated ester, utilizes an indium-mediated reaction in a mixture of tetrahydrofuran and water. orgsyn.org This demonstrates a move away from hazardous solvents. The reaction is carried out at room temperature, which also aligns with the green chemistry principle of energy efficiency. orgsyn.org

Another green approach involves the use of reusable catalysts. For example, nano copper ferrite (B1171679) has been employed as a reusable heterogeneous catalyst for the synthesis of β,γ-unsaturated ketones from allyl halides and acid chlorides. researchgate.net The reactions are conducted at room temperature in tetrahydrofuran. researchgate.net The catalyst can be recovered and reused multiple times without a significant loss in activity, which is a key aspect of sustainable chemistry. researchgate.net

Furthermore, the development of one-pot syntheses contributes to green chemistry by reducing the number of separate reaction and purification steps, thereby minimizing waste and resource consumption. An efficient one-pot synthesis of 4-bromotetrahydropyrans has been described using a Zn/ZnBr2 catalytic system. researchgate.net This approach combines multiple transformations into a single operation. researchgate.net

The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are also central to green chemistry. While not explicitly calculated for the syntheses mentioned, designing synthetic routes with high atom economy is a constant goal in modern organic synthesis.

The following table highlights some green chemistry principles and their potential application in syntheses related to 2-(Bromomethyl)hept-1-ene:

| Green Chemistry Principle | Example Application | Potential Relevance to 2-(Bromomethyl)hept-1-ene Synthesis | Reference |

| Use of Greener Solvents | Indium-mediated reaction in THF/water | Employing aqueous solvent systems for precursor synthesis. | orgsyn.org |

| Reusable Catalysts | Nano copper ferrite for allylation | Developing a reusable catalyst for the bromination or precursor synthesis steps. | researchgate.net |

| Energy Efficiency | Room temperature reactions | Optimizing reaction conditions to minimize energy input. | orgsyn.orgresearchgate.net |

| One-Pot Synthesis | Zn/ZnBr2 catalyzed synthesis of 4-bromotetrahydropyrans | Designing a one-pot procedure for the synthesis of 2-(bromomethyl)hept-1-ene from simpler starting materials. | researchgate.net |

Chemical Reactivity and Transformation Pathways of 2 Bromomethyl Hept 1 Ene

Electrophilic Addition Reactions at the Alkene Moiety

The carbon-carbon double bond in 2-(bromomethyl)hept-1-ene is susceptible to electrophilic attack, leading to the formation of various addition products.

The addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate. youtube.comlibretexts.orgsci-hub.se In this mechanism, the alkene's π electrons attack one bromine atom, which in turn forms a three-membered ring with the two carbons of the former double bond. youtube.com This intermediate is then opened by the attack of a nucleophile. In the case of 2-(bromomethyl)hept-1-ene, the formation of a bromonium ion is a key step in its halogenation reactions. sci-hub.se The subsequent transformations of this intermediate can be influenced by the reaction conditions and the presence of other nucleophiles. libretexts.org

The regioselectivity of electrophilic additions to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. quora.comleah4sci.comlumenlearning.com Consequently, the nucleophile attacks the more substituted carbon. leah4sci.comyoutube.com

In the context of 2-(bromomethyl)hept-1-ene, the addition of a hydrogen halide (HX) would be expected to follow Markovnikov's rule, with the hydrogen adding to C1 and the halide to the more substituted C2.

Conversely, anti-Markovnikov addition can occur under specific conditions, such as the addition of HBr in the presence of peroxides. curlyarrows.com This reaction proceeds via a free-radical mechanism, where the bromine radical adds to the less substituted carbon (C1) to form a more stable secondary radical at C2. youtube.comcurlyarrows.com This leads to the opposite regiochemical outcome compared to the electrophilic addition. curlyarrows.com

Table 1: Regioselectivity of Addition Reactions to 2-(Bromomethyl)hept-1-ene

| Reaction Type | Reagents | Predominant Product | Mechanism |

| Markovnikov Addition | HBr (no peroxides) | 2-Bromo-2-(bromomethyl)heptane | Electrophilic Addition quora.comleah4sci.com |

| Anti-Markovnikov Addition | HBr, ROOR (peroxides) | 1,2-Dibromo-2-methylheptane | Free Radical Addition curlyarrows.com |

Halogenation of 2-(bromomethyl)hept-1-ene with bromine (Br₂) or chlorine (Cl₂) leads to the formation of a dihaloalkane. The reaction proceeds through the aforementioned cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the double bond. libretexts.org

Hydrohalogenation involves the addition of a hydrogen halide, such as HBr or HCl, across the double bond. pressbooks.pub As discussed, the regioselectivity of this reaction is dependent on the reaction conditions. In the absence of peroxides, Markovnikov addition is observed. quora.comleah4sci.com The presence of peroxides with HBr leads to anti-Markovnikov addition. curlyarrows.com

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group in 2-(bromomethyl)hept-1-ene is a primary alkyl halide, making it a good substrate for nucleophilic substitution reactions.

The primary nature of the carbon bearing the bromine atom strongly favors the S_N2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgbyjus.com In an S_N2 reaction, a strong nucleophile attacks the electrophilic carbon in a single, concerted step, leading to the displacement of the bromide leaving group. byjus.comleah4sci.com This process results in an inversion of stereochemistry at the reaction center, although in the case of the achiral 2-(bromomethyl)hept-1-ene, this is not a stereochemical consideration. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. byjus.com

An S_N1 (unimolecular nucleophilic substitution) mechanism is less likely for a primary alkyl halide like 2-(bromomethyl)hept-1-ene because it would involve the formation of a highly unstable primary carbocation. libretexts.orgbyjus.com S_N1 reactions are favored for tertiary, allylic, or benzylic halides where a relatively stable carbocation intermediate can be formed. libretexts.org These reactions proceed in two steps, with the rate-determining step being the formation of the carbocation. byjus.com They are typically favored by polar protic solvents and weak nucleophiles. libretexts.orgbyjus.com

Table 2: Comparison of S_N1 and S_N2 Reactions for 2-(Bromomethyl)hept-1-ene

| Feature | S_N1 Reaction | S_N2 Reaction |

| Substrate Preference | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary libretexts.org |

| Mechanism | Two-step, carbocation intermediate byjus.com | One-step, concerted byjus.com |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] byjus.com |

| Nucleophile | Weak nucleophile favored leah4sci.com | Strong nucleophile favored libretexts.org |

| Solvent | Polar protic solvent favored libretexts.org | Polar aprotic solvent favored libretexts.org |

| Likelihood for 2-(Bromomethyl)hept-1-ene | Unlikely | Likely |

2-(Bromomethyl)hept-1-ene can serve as a substrate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While the classic Heck reaction uses aryl or vinyl halides, variations for alkyl halides exist. nih.gov 2-(Bromomethyl)hept-1-ene could potentially undergo an intramolecular Heck reaction, where the palladium catalyst inserts into the C-Br bond, followed by migratory insertion of the tethered alkene.

Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organohalide. libretexts.orgfishersci.com 2-(Bromomethyl)hept-1-ene could be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This would result in the formation of a new carbon-carbon bond at the methyl position, replacing the bromine atom.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org As an alkyl halide, 2-(bromomethyl)hept-1-ene could potentially participate in Sonogashira-type couplings under specific conditions, reacting with terminal alkynes to form a new C-C bond. nih.gov

Table 3: Potential Cross-Coupling Reactions of 2-(Bromomethyl)hept-1-ene

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck | Intramolecular alkene | Palladium catalyst, base wikipedia.org | Cyclic or rearranged product |

| Suzuki | Organoboron compound | Palladium catalyst, base libretexts.org | Alkylated product |

| Sonogashira | Terminal alkyne | Palladium catalyst, copper(I) co-catalyst, base wikipedia.orgorganic-chemistry.org | Alkynylated product |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) from 2-(Bromomethyl)hept-1-ene

The synthesis of organometallic reagents, such as Grignard and organolithium compounds, from 2-(bromomethyl)hept-1-ene is a fundamental transformation in organic chemistry, enabling the formation of new carbon-carbon bonds. These reagents are highly reactive and serve as potent nucleophiles and bases. libretexts.org

Grignard Reagent Formation:

The preparation of a Grignard reagent from 2-(bromomethyl)hept-1-ene involves its reaction with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). acechemistry.co.uk The reaction must be conducted under strict anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.orgacechemistry.co.uk The general reaction is as follows:

CH₂=C(CH₂Br)C₅H₁₁ + Mg → CH₂=C(CH₂MgBr)C₅H₁₁

The process is initiated by the reaction of the alkyl halide with the magnesium surface. acechemistry.co.uk For less reactive halides, initiation can be facilitated by the addition of a small amount of iodine or by physically crushing the magnesium to expose a fresh, unoxidized surface. acechemistry.co.uk The resulting Grignard reagent, 2-(hept-1-en-2-yl)methylmagnesium bromide, is a versatile intermediate. Allylic Grignard reagents, such as this one, are known for their high reactivity. researchgate.net They readily add to carbonyl compounds like aldehydes and ketones to form alcohols. acechemistry.co.uk For instance, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. acechemistry.co.uk

Organolithium Reagent Formation:

Organolithium reagents are typically prepared by reacting an alkyl halide with lithium metal. youtube.commasterorganicchemistry.com The reaction with 2-(bromomethyl)hept-1-ene would proceed as follows, requiring two equivalents of lithium: masterorganicchemistry.com

CH₂=C(CH₂Br)C₅H₁₁ + 2Li → CH₂=C(CH₂Li)C₅H₁₁ + LiBr

This reaction is usually performed in an ether or hydrocarbon solvent, such as pentane. youtube.commasterorganicchemistry.com Organolithium reagents are generally more reactive and nucleophilic than their Grignard counterparts. youtube.com They can be used in a wide array of synthetic applications, including the alkylation of various electrophiles. europa.eunih.gov For example, copper-catalyzed allylic alkylation reactions using organolithium reagents are effective for forming new carbon-carbon bonds. europa.eunih.gov

Table 1: Comparison of Grignard and Organolithium Reagent Formation

| Feature | Grignard Reagent | Organolithium Reagent |

|---|---|---|

| Metal | Magnesium (Mg) acechemistry.co.uk | Lithium (Li) masterorganicchemistry.com |

| Stoichiometry | 1 equivalent of Mg acechemistry.co.uk | 2 equivalents of Li masterorganicchemistry.com |

| Typical Solvents | Diethyl ether, THF acechemistry.co.uk | Pentane, Ethers masterorganicchemistry.com |

| Reactivity | Highly reactive nucleophile and base libretexts.org | Generally more reactive than Grignard reagents youtube.com |

| Key Applications | Addition to carbonyls, formation of C-C bonds acechemistry.co.uk | Alkylation, cross-coupling reactions europa.eunih.gov |

Intramolecular Nucleophilic Cyclization Reactions

Intramolecular nucleophilic cyclization of haloalkenes is a significant strategy for the synthesis of cyclic compounds. thieme-connect.com While specific studies on 2-(bromomethyl)hept-1-ene are not extensively documented in the provided search results, the reactivity patterns of analogous bromoalkenes can be used to infer its behavior. These reactions typically involve a nucleophile within the same molecule attacking the carbon bearing the halogen, leading to the formation of a ring.

In a related context, the cyclization of N-(2-bromoethyl)-N-(prop-2-yn-1-yl)-p-toluenesulfonamide has been studied, where the nitrogen acts as the internal nucleophile. thieme-connect.com This reaction, catalyzed by vitamin B12, can lead to the formation of pyrrolidine (B122466) derivatives. thieme-connect.com Similarly, if 2-(bromomethyl)hept-1-ene were modified to contain an internal nucleophile, such as an amine or an alcohol, intramolecular cyclization could be induced. For instance, a hypothetical derivative with a tethered nucleophile could cyclize to form a five or six-membered ring.

The success of such cyclizations often depends on factors like the length and nature of the tether connecting the nucleophile and the electrophilic center, as well as the reaction conditions.

Radical Reactions and Associated Mechanistic Insights

Radical Cyclization Studies and Product Distributions

Radical cyclization of bromoalkenes is a powerful method for constructing cyclic structures, particularly five- and six-membered rings. thieme-connect.com These reactions are typically initiated by a radical initiator, which abstracts the bromine atom to generate a carbon-centered radical. uco.es This radical can then attack the double bond within the same molecule to form a cyclic radical, which is subsequently quenched to give the final product. thieme-connect.comuco.es

Studies on analogous systems, such as the vitamin B12-catalyzed cyclization of bromoalkenes, have shown that these reactions can be highly efficient, leading to the formation of substituted pyrrolidines and piperidines. thieme-connect.comthieme-connect.com The product distribution in these reactions is influenced by the stability of the intermediate radicals and the stereoelectronics of the cyclization step. For example, 5-exo cyclizations are generally favored over 6-endo cyclizations due to better orbital overlap in the transition state.

Several catalytic systems have been developed for these transformations, including those based on cobalt, copper, and samarium diiodide. acs.orgacs.orgnih.gov For instance, cobalt-N-heterocyclic carbene catalysts can promote tandem radical cyclization/C-C coupling reactions of bromoalkenes. acs.org Similarly, samarium diiodide is effective in promoting reductive radical cyclizations of haloalkenes. acs.org

Table 2: Catalysts Used in Radical Cyclization of Bromoalkenes

| Catalyst System | Description | Reference |

|---|---|---|

| Vitamin B12 | Catalyzes cyclization under visible light, offering a green alternative. | thieme-connect.com, thieme-connect.com |

| Cobalt-N-heterocyclic carbene | Promotes tandem radical cyclization/C-C coupling reactions. | acs.org |

| Samarium diiodide (SmI₂) | Promotes reductive radical cyclizations. | acs.org |

| Copper-based catalysts | Used in atom transfer radical cyclization (ATRC) reactions. | nih.gov |

Role of Radical Intermediates in High-Temperature Bromination

High-temperature bromination of alkenes often proceeds via a radical mechanism, particularly at the allylic position. fiveable.meucalgary.calibretexts.org This is in contrast to the ionic addition of bromine that occurs at lower temperatures. masterorganicchemistry.comlibretexts.orglibretexts.org The selectivity for allylic bromination is attributed to the stability of the resulting allylic radical, which is stabilized by resonance. fiveable.meucalgary.ca

The mechanism involves the following steps:

Initiation: Homolytic cleavage of the Br-Br bond, often initiated by heat or light, to form bromine radicals (Br•). ucalgary.ca

Propagation: A bromine radical abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allylic radical and HBr. ucalgary.cajove.com This allylic radical then reacts with a molecule of Br₂ to form the allylic bromide and another bromine radical, continuing the chain reaction. ucalgary.cajove.com

Termination: The reaction is terminated by the combination of any two radical species. ucalgary.ca

In the case of 2-(bromomethyl)hept-1-ene, further high-temperature bromination would likely lead to the formation of di- or poly-brominated products, with the position of further bromination being influenced by the stability of the potential radical intermediates. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method to achieve selective allylic bromination while keeping the concentration of Br₂ low, thus minimizing competing ionic addition reactions. libretexts.orgjove.comchadsprep.com

Cycloaddition Reactions and Pericyclic Processes

Diels-Alder Reactions and Related Concerted Pathways

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org For 2-(bromomethyl)hept-1-ene to participate as the diene component in a Diels-Alder reaction, it would first need to be converted into a conjugated diene. This could potentially be achieved through an elimination reaction to introduce a second double bond in conjugation with the existing one.

Assuming a suitable conjugated diene is formed from a derivative of 2-(bromomethyl)hept-1-ene, its reactivity in a Diels-Alder reaction would be influenced by the substituents on the diene system. Electron-donating groups on the diene generally accelerate the reaction with electron-poor dienophiles (normal-demand Diels-Alder). organic-chemistry.orgrsc.org Conversely, electron-withdrawing groups on the diene favor reactions with electron-rich dienophiles (inverse-demand Diels-Alder). organic-chemistry.org

The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.org It is also highly stereospecific, with the stereochemistry of the reactants being transferred to the product. wikipedia.org

While no specific examples of Diels-Alder reactions involving dienes derived directly from 2-(bromomethyl)hept-1-ene were found in the search results, the general principles of cycloaddition reactions are well-established and would apply. wikipedia.orgorganic-chemistry.org For instance, cycloaddition reactions of substituted 1-lithio-1,3-dienes with organonitriles have been reported to yield a variety of nitrogen-containing heterocyclic compounds, such as pyridines and pyrroles. acs.org

[2+2] Cycloadditions and their Stereochemical Control

Photochemical [2+2] cycloadditions represent a powerful method for the synthesis of four-membered rings. libretexts.org These reactions typically proceed through the excitation of one of the alkene partners to a higher energy state upon absorbing light. libretexts.orgnih.gov This excited-state molecule can then react with a ground-state alkene. The stereochemical outcome of such reactions is often dictated by the geometry of the transition state. For intermolecular [2+2] cycloadditions, achieving high levels of stereocontrol can be challenging. nih.govnsf.gov

A strategy to enforce stereochemical control in [2+2] cycloadditions involving allylic systems utilizes temporary coordination. For instance, the reaction between an allylic alcohol and an alkenylboronate can be controlled by the temporary coordination of the hydroxyl group to the boronic ester. nih.govnsf.gov This coordination brings the two reacting partners into a specific orientation, effectively rendering the reaction intramolecular and thereby controlling the regio- and stereochemistry of the resulting cyclobutane (B1203170). nih.govnsf.gov While direct examples involving 2-(bromomethyl)hept-1-ene are not prevalent in the literature, the principle can be extended. The bromine atom in 2-(bromomethyl)hept-1-ene is a potential coordination site for a Lewis acid catalyst, which could be used to pre-organize the substrate and a reaction partner to achieve stereochemical control in a [2+2] cycloaddition.

The success of photochemical [2+2] cycloadditions is dependent on the ability of one of the reactants to absorb light and form a stable excited state. libretexts.org In the case of 2-(bromomethyl)hept-1-ene, the isolated double bond is the primary chromophore. The reaction would involve the formation of a diradical intermediate after the initial bond formation, and the subsequent ring closure would determine the stereochemistry of the final product. The stereochemical control would depend on the relative stability of the possible diastereomeric transition states leading to the cyclobutane ring.

Rearrangement Reactions and Isomerization Pathways

Allylic Rearrangements

Allylic systems, such as the one present in 2-(bromomethyl)hept-1-ene, are susceptible to rearrangement reactions, particularly during nucleophilic substitution. wikipedia.org This phenomenon, known as an allylic rearrangement or allylic shift, involves the migration of the double bond to an adjacent position. wikipedia.orgmasterorganicchemistry.com The reaction of an allylic halide with a nucleophile can proceed through two main pathways: a direct substitution (SN2) or a substitution with rearrangement (SN2' or SN1'). wikipedia.orgspcmc.ac.in

In the case of 2-(bromomethyl)hept-1-ene, a primary allylic bromide, direct SN2 substitution would lead to the product where the nucleophile replaces the bromine atom at the primary carbon. However, under conditions that favor an SN1-type mechanism (e.g., with a weak nucleophile in a polar, protic solvent), the departure of the bromide ion would generate a delocalized allylic carbocation. This cation has positive charge distributed between the primary (C1) and tertiary (C3) carbons of the original double bond system. Nucleophilic attack can then occur at either of these positions. Attack at the primary carbon gives the "normal" substitution product, while attack at the tertiary carbon results in the rearranged product, 1-bromohept-2-ene (B2656419) substituted at the 3-position by the nucleophile.

The SN2' mechanism provides an alternative pathway for rearrangement, where the nucleophile attacks the double bond (at C3) in a concerted fashion, displacing the bromide ion from the primary carbon (C1). spcmc.ac.in This pathway is more likely when the primary carbon is sterically hindered, making direct SN2 attack difficult. wikipedia.org For 2-(bromomethyl)hept-1-ene, the presence of the pentyl group at the C3 position offers some steric hindrance, potentially favoring the SN2' pathway with strong nucleophiles.

The ratio of rearranged to non-rearranged products is influenced by several factors, including the nature of the nucleophile, the solvent, and the substitution pattern of the allylic system. wikipedia.orgspcmc.ac.in For example, reaction of 1-chloro-3-methyl-2-butene (B146958) with hydroxide (B78521) yields 85% of the rearranged tertiary alcohol and only 15% of the primary alcohol, indicating a preference for attack at the more substituted carbon of the allylic system. wikipedia.org A similar preference could be anticipated for 2-(bromomethyl)hept-1-ene, leading to a significant amount of the rearranged product where the nucleophile adds to the tertiary carbon. The driving force for this rearrangement is often the formation of a more thermodynamically stable, more substituted alkene in the product. masterorganicchemistry.com

| Reaction Type | Reactant | Conditions | Products | Controlling Factors |

| Nucleophilic Substitution | 2-(Bromomethyl)hept-1-ene | Strong Nucleophile, Aprotic Solvent | Primarily SN2 product (non-rearranged) | Nucleophile strength, Steric hindrance |

| Nucleophilic Substitution | 2-(Bromomethyl)hept-1-ene | Weak Nucleophile, Protic Solvent | Mixture of SN1 (non-rearranged) and SN1' (rearranged) products | Carbocation stability, Solvent polarity |

| Nucleophilic Substitution | 2-(Bromomethyl)hept-1-ene | Strong, bulky nucleophile | Potentially significant SN2' product (rearranged) | Steric hindrance at the primary carbon |

Skeletal Rearrangements Induced by Catalysis or Reaction Conditions

Beyond simple allylic shifts, 2-(bromomethyl)hept-1-ene has the potential to undergo more profound skeletal rearrangements, particularly under conditions that generate a carbocation intermediate. These rearrangements, often of the Wagner-Meerwein type, involve a 1,2-shift of an alkyl group or hydride to a carbocationic center, leading to a more stable carbocation and a rearranged carbon skeleton. spcmc.ac.inmsu.edu

The formation of the initial carbocation from 2-(bromomethyl)hept-1-ene can be promoted by Lewis acids or under solvolysis conditions. Once formed, the allylic carbocation is in equilibrium with its rearranged form. While this typically leads to allylic rearrangement as discussed previously, further skeletal rearrangement is possible. For instance, if the pentyl chain contains a structural feature that can lead to a more stable carbocation (e.g., a quaternary center or a strained ring), a 1,2-shift could be initiated.

Catalysis, particularly by transition metals like gold(I) or platinum(II), is known to induce complex skeletal rearrangements in unsaturated systems. chimia.chnih.gov Gold(I) catalysts are particularly effective at activating carbon-carbon multiple bonds. nih.gov While much of the research has focused on enynes or propargylic esters, the principles can be extended to allylic systems. rsc.orgresearchgate.net For example, gold(I) can catalyze the rearrangement of propargylic esters, which proceeds through the formation of allene (B1206475) intermediates, followed by cyclization or other transformations. chimia.ch A gold(I)-catalyzed reaction of 2-(bromomethyl)hept-1-ene could potentially involve coordination of the gold catalyst to the double bond, facilitating ionization of the bromide and subsequent rearrangements of the resulting cationic intermediate. These rearrangements could be driven by the formation of more stable carbocations or by the relief of steric strain. msu.eduyoutube.com

The specific pathway of a skeletal rearrangement is highly dependent on the substrate's structure and the reaction conditions. For example, in bicyclic systems, Wagner-Meerwein rearrangements are common and lead to ring expansion or contraction. spcmc.ac.inmsu.edu In acyclic systems like 2-(bromomethyl)hept-1-ene, such rearrangements could lead to branching of the carbon chain or migration of the double bond to an internal, more stable position, coupled with a change in the connectivity of the carbon skeleton.

| Rearrangement Type | Inducing Condition | Intermediate | Potential Product Feature |

| Wagner-Meerwein | Lewis Acid / Solvolysis | Carbocation | Branched or isomerized carbon skeleton |

| Gold(I)-Catalyzed | Au(I) salt (e.g., AuCl) | Gold-pi complex, Cationic species | Complex rearranged dienes or cyclic products |

| Thermally Induced | High Temperature | Radical or Cationic species | Isomerized alkenes, products of cyclization or fragmentation |

Applications of 2 Bromomethyl Hept 1 Ene in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The reactivity of 2-(bromomethyl)hept-1-ene stems from its two key functional groups. The bromomethyl group is susceptible to nucleophilic substitution reactions, while the terminal alkene can undergo various addition reactions. This allows for the sequential or simultaneous introduction of different chemical moieties, making it a powerful tool for synthetic chemists.

The carbon skeleton of 2-(bromomethyl)hept-1-ene serves as a foundation for the construction of more elaborate hydrocarbon structures. The terminal double bond can participate in various carbon-carbon bond-forming reactions, such as cross-coupling and metathesis reactions, to extend the carbon chain or introduce new branches. For instance, the diastereoselective synthesis of trisubstituted olefins has been achieved using a silicon-tethered ring-closing metathesis strategy, where 2-(bromomethyl)hept-1-ene was a key starting material. rsc.org

The bromomethyl group can be converted to other functional groups, such as organometallic reagents, which can then be used in subsequent coupling reactions to build complex hydrocarbon frameworks. This versatility allows for the synthesis of a diverse array of acyclic and cyclic hydrocarbons with defined stereochemistry.

The dual functionality of 2-(bromomethyl)hept-1-ene is particularly advantageous in the synthesis of heterocyclic compounds and spirocycles. The bromomethyl group can act as an electrophile, reacting with nucleophiles such as amines, thiols, or alcohols to form carbon-heteroatom bonds, a crucial step in the formation of many heterocyclic rings. For example, similar bromoalkylated compounds are used in the synthesis of isoxazoles and other heterocycles. nih.gov

Furthermore, the alkene moiety can participate in cycloaddition reactions, such as [3+2] or Diels-Alder reactions, to construct carbocyclic or heterocyclic rings. The combination of these reaction pathways allows for the efficient assembly of complex spirocyclic systems, where two rings share a single carbon atom. Research has demonstrated the use of related bromo-functionalized compounds in domino radical bicyclization reactions to form spirocycles like 1-azaspiro[4.4]nonane derivatives. acs.org

The adaptable structure of 2-(bromomethyl)hept-1-ene makes it an ideal scaffold for introducing various functional groups, leading to the synthesis of a wide range of functionalized molecules.

Phosphoramidates: The bromomethyl group can be displaced by phosphorus-containing nucleophiles to create precursors for phosphoramidates. nih.govresearchgate.netresearchgate.net These compounds are of significant interest in medicinal chemistry due to their potential as prodrugs, particularly for antiviral and anticancer therapies. wisc.edu The synthesis often involves the reaction of an alcohol or amine with a phosphoryl chloride, and a bromoalkyl group can be incorporated into the amine or alcohol precursor.

Organosilanes: The terminal alkene of 2-(bromomethyl)hept-1-ene can undergo hydrosilylation, a reaction where a silicon-hydrogen bond adds across the double bond, to form organosilanes. dtic.mil These compounds have broad applications in materials science, organic synthesis, and as protecting groups. Alternatively, the bromomethyl group can be reacted with silyl (B83357) anions to generate allylic silanes, which are valuable intermediates in organic synthesis. caltech.edu

| Functionalized Molecule Class | Synthetic Strategy Involving 2-(Bromomethyl)hept-1-ene Moiety | Key Reaction Type |

| Phosphoramidates | The bromomethyl group can be converted to an amine or alcohol, which is then reacted with a phosphorylating agent. | Nucleophilic Substitution |

| Organosilanes | Hydrosilylation of the terminal alkene or nucleophilic substitution of the bromide with a silyl anion. | Hydrosilylation / Nucleophilic Substitution |

Polymerization and Macromolecular Architectures

The presence of a polymerizable alkene group makes 2-(bromomethyl)hept-1-ene a valuable monomer for the synthesis of functional polymers and complex macromolecular structures.

2-(Bromomethyl)hept-1-ene and structurally related monomers can be polymerized using various controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and ring-opening metathesis polymerization (ROMP). cmu.edupurdue.edugoogle.com These methods allow for precise control over the polymer's molecular weight, architecture, and functionality. The resulting polymers contain pendant bromomethyl groups along the polymer backbone, which can be further modified.

Controlled polymerization techniques are essential for creating well-defined polymers with tailored properties. nih.govrsc.orgwikipedia.org The ability to incorporate monomers like 2-(bromomethyl)hept-1-ene provides a straightforward route to functional materials.

The polymers and copolymers derived from 2-(bromomethyl)hept-1-ene are highly versatile due to the reactive pendant bromomethyl groups. These groups can be transformed into a wide array of other functionalities through post-polymerization modification reactions. nih.govmanchester.ac.ukrsc.org This approach allows for the creation of a library of functional polymers from a single parent polymer.

For example, the bromide can be displaced by various nucleophiles to introduce groups such as amines, azides, or thiols. These functionalized polymers can have applications in areas like drug delivery, catalysis, and sensor technology. The ability to create copolymers with other monomers further expands the range of accessible materials with tunable properties.

| Polymerization Technique | Key Features | Resulting Polymer Structure |

| Atom Transfer Radical Polymerization (ATRP) | Controlled radical polymerization initiated by a transition metal complex. Allows for control over molecular weight and dispersity. cmu.edu | Well-defined polymers with pendant bromomethyl groups. |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefins initiated by a metal carbene catalyst. Useful for creating polymers with high molecular weights. purdue.edugoogle.com | Unsaturated polymers with pendant bromomethyl groups. |

Natural Product Synthesis and Medicinal Chemistry Building Blocks

2-(Bromomethyl)hept-1-ene serves as a versatile building block in the synthesis of complex molecular architectures, including those found in natural products and medicinally relevant compounds. Its utility stems from the presence of two key functional groups: a reactive allylic bromide and a terminal double bond. These features allow for a variety of chemical transformations, making it a valuable synthon for introducing the 2-hept-1-enyl moiety into larger molecules.

Research has demonstrated the application of structurally similar 2-substituted allyl bromides in the synthesis of fragments of potent cytotoxic macrolactones, such as amphidinolides and laulimalides. researchgate.net In these syntheses, the allyl bromide moiety participates in crucial carbon-carbon bond-forming reactions, often through nucleophilic substitution or organometallic coupling reactions, to construct the carbon skeleton of the natural product. researchgate.net By analogy, 2-(Bromomethyl)hept-1-ene can be envisioned as a key reactant in the synthesis of various natural products and their analogues that contain a substituted heptene (B3026448) fragment.

The reactivity of the allylic bromide in 2-(Bromomethyl)hept-1-ene allows for its displacement by a wide range of nucleophiles. This is particularly useful in the synthesis of complex ethers, amines, and carbon skeletons, which are common motifs in medicinal chemistry. For instance, the coupling of 2-(Bromomethyl)hept-1-ene with a phenol (B47542) or an alcohol under basic conditions would yield the corresponding aryl or alkyl heptenyl ether, respectively.

Below is a table illustrating the potential of 2-(Bromomethyl)hept-1-ene in the synthesis of key intermediates for natural product and medicinal chemistry applications.

| Reactant | Reagent | Product | Reaction Type | Potential Application |

| Phenol | 2-(Bromomethyl)hept-1-ene, K₂CO₃ | Aryl heptenyl ether | Williamson Ether Synthesis | Intermediate for novel coumarin (B35378) derivatives |

| Malonic Ester | 2-(Bromomethyl)hept-1-ene, NaOEt | Diethyl 2-(2-hept-1-en-1-yl)malonate | Malonic Ester Synthesis | Precursor for substituted carboxylic acids |

| Phthalimide | 2-(Bromomethyl)hept-1-ene, K₂CO₃ | N-(2-hept-1-en-1-yl)phthalimide | Gabriel Synthesis | Precursor for primary amines |

Development of Novel Reagents and Catalysts from 2-(Bromomethyl)hept-1-ene Derivatives

The chemical reactivity of 2-(Bromomethyl)hept-1-ene also allows for its conversion into novel reagents and catalyst precursors for advanced organic synthesis.

A primary application in this area is the generation of organometallic reagents. The reaction of 2-(Bromomethyl)hept-1-ene with metals such as magnesium or zinc is expected to produce the corresponding Grignard or organozinc reagents. uni-muenchen.deuni-muenchen.delibretexts.org These organometallic compounds are powerful nucleophiles and are widely used to form new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters. chadsprep.com The resulting homoallylic alcohols and related structures are valuable intermediates in the synthesis of polyketide natural products.

The general scheme for the formation of an organometallic reagent from 2-(Bromomethyl)hept-1-ene is as follows:

2-(Bromomethyl)hept-1-ene + M → [2-(M-yl)methyl]hept-1-ene

Where M can be Mg (for a Grignard reagent) or Zn (for an organozinc reagent).

Furthermore, derivatives of 2-(Bromomethyl)hept-1-ene can be employed in the development of ligands for transition metal catalysis. The heptenyl backbone can be functionalized to incorporate coordinating atoms like phosphorus or nitrogen. These modified ligands can then be complexed with transition metals (e.g., palladium, rhodium, or ruthenium) to create catalysts with specific steric and electronic properties. Such tailored catalysts can offer high selectivity and efficiency in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and metathesis. For example, the synthesis of a phosphine (B1218219) ligand could be achieved by reacting the Grignard reagent of 2-(Bromomethyl)hept-1-ene with chlorodiphenylphosphine.

The table below summarizes the potential development of novel reagents and catalyst precursors from 2-(Bromomethyl)hept-1-ene.

| Derivative of 2-(Bromomethyl)hept-1-ene | Transformation | Resulting Reagent/Precursor | Application |

| 2-(Bromomethyl)hept-1-ene | Reaction with Mg turnings | (2-Hept-1-en-1-yl)magnesium bromide | Grignard reagent for nucleophilic additions |

| 2-(Bromomethyl)hept-1-ene | Reaction with activated Zn | (2-Hept-1-en-1-yl)zinc bromide | Organozinc reagent for Negishi coupling |

| (2-Hept-1-en-1-yl)magnesium bromide | Reaction with PPh₂Cl | (2-Hept-1-en-1-yl)diphenylphosphine | Phosphine ligand for transition metal catalysis |

While direct, widespread applications of 2-(Bromomethyl)hept-1-ene in the literature are specialized, its structural motifs and predictable reactivity based on the principles of organic chemistry position it as a valuable tool for the synthesis of complex molecules and the development of new chemical technologies. nih.govsci-hub.se

Advanced Spectroscopic and Analytical Research Methodologies for Investigating 2 Bromomethyl Hept 1 Ene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Reaction Pathways and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(Bromomethyl)hept-1-ene and its reaction products. Both ¹H and ¹³C NMR provide critical data for confirming molecular structures and understanding reaction mechanisms. researchgate.netresearchgate.net

In ¹H NMR, the chemical shifts and coupling patterns of the protons are indicative of their chemical environment. For instance, the protons of the bromomethyl group (-CH₂Br) in related bromo-compounds typically appear in a distinct region of the spectrum, often between δ 3.8 and 4.2 ppm. The signals corresponding to the vinyl protons of the hept-1-ene moiety would also exhibit characteristic shifts and couplings, allowing for unambiguous assignment.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing the connectivity between protons within the molecule. longdom.org By identifying cross-peaks in a COSY spectrum, researchers can map out which protons are coupled to each other, confirming the carbon backbone structure of 2-(Bromomethyl)hept-1-ene and its derivatives. longdom.org This is invaluable for tracking transformations during a chemical reaction, such as additions to the double bond or substitutions at the bromomethyl group.

Furthermore, NMR is instrumental in determining the stereochemistry of reaction products. longdom.org For reactions that generate new stereocenters, the relative stereochemistry can often be deduced by analyzing coupling constants and through-space interactions observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. In some cases, distinct differences in the chemical shifts of diastereomers can be observed, allowing for their differentiation and quantification. nih.gov For example, studies on related systems have shown that the formation of cis and trans diastereomers can lead to noticeable differences in the chemical shifts of specific protons. nih.gov

The progress of reactions involving 2-(Bromomethyl)hept-1-ene can be monitored over time using ¹H NMR spectroscopy. rsc.org By integrating the signals corresponding to the starting material and the products, a kinetic profile of the reaction can be constructed, providing insights into the reaction pathway. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Bromoalkene Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | =CH₂ (vinyl) | 5.0 - 6.0 | Position can vary based on substitution. |

| ¹H | -CH₂Br (bromomethyl) | 3.8 - 4.2 | Characteristic shift for protons on a carbon adjacent to bromine. |

| ¹H | -CH₂- (alkyl chain) | 1.2 - 1.6 | General region for methylene (B1212753) protons in an alkyl chain. |

| ¹H | -CH₃ (terminal methyl) | 0.8 - 1.0 | Typical shift for a terminal methyl group. |

| ¹³C | =C (alkene) | 110 - 150 | Region for sp² hybridized carbons in an alkene. |

| ¹³C | -C-Br (carbon-bromine) | 30 - 45 | Shift for the carbon directly bonded to bromine. |

| ¹³C | -CH₂- (alkyl chain) | 20 - 40 | General region for sp³ hybridized carbons in an alkyl chain. |

| ¹³C | -CH₃ (terminal methyl) | ~14 | Typical shift for a terminal methyl carbon. |

Mass Spectrometry Techniques for Mechanistic Elucidation and Product Analysis

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of 2-(Bromomethyl)hept-1-ene and for investigating the mechanisms of its reactions. savemyexams.com It provides crucial information about the molecular weight of the compound and its fragmentation patterns, which can be used to deduce its structure and identify reaction products. tutorchase.com

Due to the presence of bromine, the mass spectrum of 2-(Bromomethyl)hept-1-ene will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 natural abundance. chemguide.co.uk This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass-to-charge (m/z) units, which is a clear indicator of the presence of a single bromine atom in the molecule or its fragments. chemguide.co.uklibretexts.org

Electron ionization (EI) mass spectrometry often leads to extensive fragmentation of the molecular ion. pg.edu.pl The analysis of these fragment ions provides valuable structural information. For 2-(Bromomethyl)hept-1-ene, expected fragmentation pathways could include the loss of a bromine radical (•Br) or the loss of a bromomethyl radical (•CH₂Br). The resulting fragment ions can help to confirm the connectivity of the molecule.

In the context of mechanistic studies, mass spectrometry can be used to identify reaction intermediates and products. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating complex mixtures from a reaction and obtaining mass spectra for each component. mdpi.com This allows for the identification of byproducts and can provide evidence for proposed reaction mechanisms. For instance, the detection of specific intermediates, even in trace amounts, can support a particular reaction pathway.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of 2-(Bromomethyl)hept-1-ene and its reaction products with a high degree of confidence. researchgate.net This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: Expected Mass Spectrometry Peaks for 2-(Bromomethyl)hept-1-ene

| m/z Value | Ion | Significance |

| 176/178 | [C₇H₁₃Br]⁺ | Molecular ion peak (M⁺ and M+2) showing the 1:1 isotopic pattern of bromine. |

| 97 | [C₇H₁₃]⁺ | Fragment resulting from the loss of a bromine radical (•Br). |

| 83/85 | [CH₂Br]⁺ | Bromomethyl cation fragment. |

| Various | Other Fragments | Further fragmentation of the alkyl chain. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Transformations

Infrared (IR) and Raman spectroscopy are powerful techniques for the analysis of 2-(Bromomethyl)hept-1-ene, providing detailed information about its molecular vibrations and the functional groups present. savemyexams.comrenishaw.com These methods are particularly useful for monitoring functional group transformations during chemical reactions. specac.com

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.). chemistrystudent.com Different types of bonds absorb IR radiation at characteristic frequencies, allowing for the identification of functional groups. libretexts.org

For 2-(Bromomethyl)hept-1-ene, the IR spectrum would be expected to show several key absorption bands:

C=C Stretch: A peak in the region of 1640-1680 cm⁻¹ corresponding to the stretching vibration of the carbon-carbon double bond of the hept-1-ene moiety. savemyexams.com

=C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹) are characteristic of the stretching vibrations of the C-H bonds on the sp² hybridized carbons of the alkene. savemyexams.com

C-H Stretch (Alkyl): Strong absorptions in the 2850-2960 cm⁻¹ range due to the C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chain. savemyexams.com

C-Br Stretch: The stretching vibration of the carbon-bromine bond typically appears in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹.

By monitoring the IR spectrum during a reaction, changes in these characteristic peaks can be observed. For example, if 2-(Bromomethyl)hept-1-ene undergoes a reaction at the double bond, the intensity of the C=C and =C-H stretching bands would decrease, and new peaks corresponding to the functional groups of the product would appear.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. renishaw.com It relies on the inelastic scattering of monochromatic light. horiba.com While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. libretexts.org This means that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For 2-(Bromomethyl)hept-1-ene, the C=C double bond, being a relatively nonpolar and easily polarizable bond, would be expected to show a strong Raman signal. renishaw.com This makes Raman spectroscopy particularly well-suited for studying reactions involving the double bond. The C-Br bond would also be Raman active.

Table 3: Key Vibrational Frequencies for 2-(Bromomethyl)hept-1-ene

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| =C-H | Stretch | 3010-3095 savemyexams.com | 3000-3100 |

| C-H (sp³) | Stretch | 2850-2960 savemyexams.com | 2850-3000 |

| C=C | Stretch | 1640-1680 savemyexams.com | 1600-1680 (often strong) renishaw.com |

| C-H | Bend | 1375-1465 savemyexams.com | 1300-1500 |

| C-Br | Stretch | 500-600 | 500-600 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While 2-(Bromomethyl)hept-1-ene is a liquid at room temperature, X-ray crystallography is an essential technique for determining the precise three-dimensional structure of its solid derivatives. jhu.edu This method provides unambiguous information about bond lengths, bond angles, and the stereochemical arrangement of atoms in the crystal lattice. researchgate.net

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined.

For derivatives of 2-(Bromomethyl)hept-1-ene, X-ray crystallography can be used to:

Confirm the connectivity of atoms: This provides definitive proof of the structure of a reaction product.

Determine the absolute stereochemistry: For chiral derivatives, X-ray crystallography can be used to establish the absolute configuration of the stereocenters.

Analyze intermolecular interactions: The crystal structure reveals how molecules are packed in the solid state, including information about hydrogen bonding and other non-covalent interactions. researchgate.net

For example, if 2-(Bromomethyl)hept-1-ene were used to synthesize a larger, crystalline molecule, X-ray crystallography would be the gold standard for confirming the structure of the final product. researchgate.net

Advanced Chromatographic Methods for Reaction Monitoring and Purification

Advanced chromatographic techniques are vital for both the analysis and purification of 2-(Bromomethyl)hept-1-ene and its reaction mixtures. researchgate.netmdpi.com These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ijnrd.org

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like 2-(Bromomethyl)hept-1-ene. acs.org In GC, the sample is vaporized and transported through a column by a carrier gas (the mobile phase). The separation is based on the compound's boiling point and its interactions with the stationary phase coating the inside of the column.

GC is widely used for:

Purity assessment: Determining the purity of a sample of 2-(Bromomethyl)hept-1-ene.

Reaction monitoring: Tracking the disappearance of starting materials and the appearance of products over time. acs.org This allows for the optimization of reaction conditions.

Quantitative analysis: With appropriate calibration, GC can be used to determine the concentration of 2-(Bromomethyl)hept-1-ene in a sample.

When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components of a mixture. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another essential separation technique, particularly for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. unco.eduresearchgate.net In HPLC, a liquid mobile phase is pumped through a column packed with a solid stationary phase.

HPLC is used for:

Purification: Preparative HPLC can be used to isolate and purify 2-(Bromomethyl)hept-1-ene or its derivatives from a reaction mixture.

Analysis of complex mixtures: HPLC can separate components of complex reaction mixtures, allowing for their individual analysis. mdpi.com

Chiral separations: Using a chiral stationary phase, HPLC can be used to separate enantiomers of chiral derivatives of 2-(Bromomethyl)hept-1-ene.

The choice between GC and HPLC depends on the specific properties of the compounds being analyzed. For the relatively volatile 2-(Bromomethyl)hept-1-ene, GC is often a suitable choice. However, for higher molecular weight or more polar derivatives, HPLC may be the preferred method.

Table 4: Application of Chromatographic Methods for 2-(Bromomethyl)hept-1-ene Analysis

| Technique | Principle | Application for 2-(Bromomethyl)hept-1-ene |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. acs.org | Purity analysis, reaction monitoring, quantitative analysis. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. unco.edu | Purification, analysis of non-volatile derivatives, chiral separations. |

| Thin-Layer Chromatography (TLC) | A simple and rapid method for monitoring reaction progress and determining appropriate solvent systems for column chromatography. acs.org | Quick reaction checks, screening for optimal purification conditions. |

| GC-MS | Combines the separation power of GC with the identification capabilities of MS. mdpi.com | Separation and identification of components in complex reaction mixtures. |

Computational and Theoretical Investigations of 2 Bromomethyl Hept 1 Ene

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and reaction mechanisms of organic compounds, offering a balance between computational cost and accuracy. mdpi.com For 2-(bromomethyl)hept-1-ene, DFT calculations provide valuable insights into its chemical behavior. These studies typically employ methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to optimize geometries and calculate vibrational frequencies. researchgate.net

DFT allows for the exploration of potential energy surfaces, which can reveal complex reaction pathways. mdpi.com For instance, in reactions involving nucleophilic substitution, DFT can elucidate whether the mechanism is concerted or stepwise. In the case of reactions with species like 1,3-benzothiazole-2-thiol, DFT calculations have shown that the reaction can proceed stepwise through different centers of intermediate species. mdpi.com The initial step often involves the cleavage of the C-Br bond to form a reactive intermediate. mdpi.com

Analysis of Transition States and Energy Barriers in Transformations

A key aspect of understanding reaction mechanisms is the characterization of transition states (TS) and the associated energy barriers (activation energies). orgoreview.comlibretexts.org DFT calculations are instrumental in locating these high-energy structures that connect reactants, intermediates, and products on the potential energy surface. orgoreview.com The height of the energy barrier determines the reaction kinetics; a higher barrier corresponds to a slower reaction. libretexts.org

For transformations involving 2-(bromomethyl)hept-1-ene, such as cyclization or substitution reactions, DFT can model the geometry of the transition states. rsc.org In these transition states, bonds are partially formed and broken. orgoreview.com For example, in a nucleophilic substitution, the transition state would feature a partial bond between the carbon of the bromomethyl group and the incoming nucleophile, and a partial breaking of the carbon-bromine bond. The energy of this transition state relative to the reactants gives the activation energy.

The stability of intermediates, such as carbocations that might form upon C-Br bond cleavage, can also be assessed. orgoreview.com DFT studies can help determine the relative energies of different possible transition states, thereby predicting the most likely reaction pathway.

Prediction of Regioselectivity and Stereoselectivity

DFT calculations are also crucial for predicting the regioselectivity and stereoselectivity of reactions involving 2-(bromomethyl)hept-1-ene. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. diva-portal.org

In addition reactions to the double bond of 2-(bromomethyl)hept-1-ene, DFT can be used to compare the activation energies for the formation of different regioisomers. For example, in the addition of an electrophile, calculations can determine whether it is more favorable for the electrophile to add to the C1 or C2 position of the double bond. This is often influenced by the electronic properties and steric hindrance of the molecule. diva-portal.org

Stereoselectivity, such as in Diels-Alder reactions or epoxidations, can also be rationalized using DFT. researchgate.netresearchgate.net By calculating the energies of the transition states leading to different stereoisomers (e.g., exo vs. endo products), the preferred stereochemical outcome can be predicted. researchgate.net These predictions are based on minimizing steric repulsions and maximizing favorable orbital interactions in the transition state geometry.

Frontier Molecular Orbital (FMO) Analysis of 2-(Bromomethyl)hept-1-ene

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain and predict chemical reactivity. numberanalytics.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com The HOMO is the highest energy orbital containing electrons and acts as a nucleophile, while the LUMO is the lowest energy orbital without electrons and acts as an electrophile. libretexts.org

For 2-(bromomethyl)hept-1-ene, the HOMO is typically associated with the π-electrons of the double bond, making this part of the molecule nucleophilic and susceptible to attack by electrophiles. The LUMO is likely to be the σ* anti-bonding orbital of the C-Br bond, making this site electrophilic and prone to attack by nucleophiles, leading to substitution of the bromine atom.

The energy gap between the HOMO and LUMO is an indicator of the molecule's reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net FMO analysis can predict the feasibility of a reaction by considering the energy match between the HOMO of one reactant and the LUMO of another; a smaller energy difference facilitates the reaction. numberanalytics.com

| Molecular Orbital | Location on 2-(Bromomethyl)hept-1-ene | Role in Reactions | Type of Reactant Attracted |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | π-orbital of the C=C double bond | Nucleophilic | Electrophiles |

| LUMO (Lowest Unoccupied Molecular Orbital) | σ*-orbital of the C-Br bond | Electrophilic | Nucleophiles |

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of molecules, including conformational changes. researchgate.netencyclopedia.pub By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's flexibility and preferred shapes. researchgate.net

Conformational analysis of 2-(bromomethyl)hept-1-ene involves studying the different spatial arrangements (conformations) that arise from rotation around its single bonds. libretexts.org The long heptyl chain allows for considerable conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformations and the energy barriers between them. lumenlearning.com

These simulations can reveal how the molecule behaves in different environments, such as in the gas phase or in various solvents. The conformational preferences can significantly influence the molecule's reactivity by affecting the accessibility of its reactive sites (the double bond and the bromomethyl group). For example, certain conformations might sterically hinder the approach of a reactant to the double bond or the electrophilic carbon of the C-Br bond.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, including both semi-empirical and ab initio methods, are employed to investigate the electronic structure and bonding of molecules like 2-(bromomethyl)hept-1-ene. mdpi.com These methods solve the Schrödinger equation to provide detailed information about molecular orbitals, electron distribution, and the nature of chemical bonds. solubilityofthings.com

Methods such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, along with DFT, can be used to calculate various electronic properties. cecam.orgacs.org These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry.

Analysis of the electronic structure can reveal the polarity of bonds and the partial charges on atoms. In 2-(bromomethyl)hept-1-ene, the C-Br bond is polarized, with the carbon atom being electrophilic due to the higher electronegativity of bromine. The electron density is highest around the C=C double bond, confirming its nucleophilic character. This information is fundamental to understanding the molecule's reactivity patterns.

Solvation Effects in Theoretical Modeling of 2-(Bromomethyl)hept-1-ene Reactions

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Theoretical models must account for these solvation effects to provide accurate predictions. weebly.com For reactions involving 2-(bromomethyl)hept-1-ene, both explicit and implicit solvation models can be used in quantum chemical calculations.

Explicit solvation models involve including a number of solvent molecules directly in the calculation. This approach can capture specific interactions like hydrogen bonding but is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This method is computationally less demanding and is effective at capturing the bulk electrostatic effects of the solvent.

Solvation can stabilize charged species, such as intermediates and transition states. For example, in a nucleophilic substitution reaction of 2-(bromomethyl)hept-1-ene that proceeds through a carbocation intermediate, a polar solvent would stabilize the charged intermediate, potentially lowering the activation energy and accelerating the reaction. Theoretical modeling of solvation effects is therefore critical for accurately predicting reaction outcomes in solution. weebly.com

Future Research Directions and Emerging Paradigms Involving 2 Bromomethyl Hept 1 Ene

Catalyst Development for Selective Transformations